molecular formula C17H11ClN6O B11123568 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide

2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide

Cat. No.: B11123568
M. Wt: 350.8 g/mol
InChI Key: UUJBFTYTQGXARQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline ring, a tetrazole moiety, and a chlorophenyl group, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide typically involves a multi-step process:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Tetrazole Formation: The tetrazole moiety can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: Finally, the tetrazole and chlorophenyl-substituted quinoline are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group (if present) on the quinoline ring can yield amino derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The tetrazole moiety may mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the quinoline ring may intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the tetrazole moiety, which may result in different biological activity.

    N-(1H-tetrazol-5-yl)quinoline-4-carboxamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological properties.

    2-(4-methylphenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide: The methyl group instead of the chlorine atom may lead to different steric and electronic effects.

Uniqueness

The presence of both the tetrazole moiety and the chlorophenyl group in 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide makes it unique, as these functional groups contribute to its distinct chemical and biological properties. The combination of these features may enhance its potential as a bioactive compound and its versatility in various applications.

Properties

Molecular Formula

C17H11ClN6O

Molecular Weight

350.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide

InChI

InChI=1S/C17H11ClN6O/c18-11-7-5-10(6-8-11)15-9-13(12-3-1-2-4-14(12)19-15)16(25)20-17-21-23-24-22-17/h1-9H,(H2,20,21,22,23,24,25)

InChI Key

UUJBFTYTQGXARQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=NNN=N4

Origin of Product

United States

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